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Compound of Interest

Compound Name: Dimethoxy(dipropyl)stannane

Cat. No.: B15481588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of dialkoxydialkylstannanes, a class of

organotin compounds with the general formula R'₂Sn(OR)₂. This document covers their core

synthesis methodologies, detailed characterization techniques, and explores their potential

applications in the field of drug development, drawing from the existing scientific literature on

organotin chemistry.

Synthesis of Dialkoxydialkylstannanes
The synthesis of dialkoxydialkylstannanes can be primarily achieved through two main routes:

the reaction of dialkyltin oxides with alcohols and the reaction of dialkyltin dichlorides with

sodium alkoxides.

From Dialkyltin Oxides and Alcohols
A direct and common method for the synthesis of dialkoxydialkylstannanes involves the

reaction of a dialkyltin oxide with an excess of the corresponding alcohol. The reaction is

typically carried out under reflux conditions to drive the equilibrium towards the product by

removing water, often through azeotropic distillation.
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Reaction Scheme:

R'₂SnO + 2 ROH ⇌ R'₂Sn(OR)₂ + H₂O

Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol

Experimental Protocol: Synthesis of Dibutyltin Dimethoxide from Dibutyltin Oxide

Materials: Dibutyltin oxide ((C₄H₉)₂SnO), anhydrous methanol (CH₃OH), toluene (for

azeotropic removal of water).

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic

stirrer.

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add

dibutyltin oxide and a stoichiometric excess of anhydrous methanol.

Add toluene as an azeotropic agent.

Heat the mixture to reflux with vigorous stirring.

Water produced during the reaction is removed as an azeotrope with toluene, which is

collected in the Dean-Stark trap.

The reaction is monitored until no more water is collected.

After completion, the excess methanol and toluene are removed under reduced pressure

to yield the crude dibutyltin dimethoxide.

The product can be further purified by distillation or recrystallization.

A patent describes a process for making dialkyltin dialkoxide by reacting dialkyltin oxide with an

alcohol and a dialkyl carbonate at temperatures between 50°C to 200°C and pressures of 75 to

600 psi, achieving yields of 90-100%[1]. For example, dibutyltin dimethoxide can be produced

from dibutyltin oxide and dimethyl carbonate[1].
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From Dialkyltin Dichlorides and Sodium Alkoxides
An alternative synthetic route involves the reaction of a dialkyltin dichloride with a sodium

alkoxide. This is a salt metathesis reaction where the chloride ligands on the tin atom are

substituted by alkoxide groups.

Reaction Scheme:

R'₂SnCl₂ + 2 NaOR → R'₂Sn(OR)₂ + 2 NaCl

Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol

Experimental Protocol: Synthesis of a Dialkoxydialkylstannane from a Dialkyltin Dichloride

Materials: Dialkyltin dichloride (R'₂SnCl₂), sodium metal, anhydrous alcohol (ROH),

anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent.

Apparatus: Three-necked round-bottom flask, dropping funnel, condenser with a drying tube,

magnetic stirrer, nitrogen inlet.

Procedure:

Preparation of Sodium Alkoxide: In a three-necked flask under a nitrogen atmosphere,

dissolve sodium metal in an excess of the anhydrous alcohol with stirring until all the

sodium has reacted to form the sodium alkoxide.

Reaction: Dissolve the dialkyltin dichloride in an anhydrous solvent (diethyl ether or THF)

in a dropping funnel.

Slowly add the solution of the dialkyltin dichloride to the stirred solution of the sodium

alkoxide.

A white precipitate of sodium chloride will form.

After the addition is complete, stir the reaction mixture at room temperature for a specified

time to ensure complete reaction.

Work-up: Filter the reaction mixture to remove the sodium chloride precipitate.
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Wash the precipitate with the anhydrous solvent.

Combine the filtrate and washings and remove the solvent under reduced pressure to

obtain the crude dialkoxydialkylstannane.

Purify the product by distillation or recrystallization.

This method is a versatile route to a variety of dialkoxydialkylstannanes.

Synthesis Pathways
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Caption: Synthetic pathways to dialkoxydialkylstannanes.

Characterization of Dialkoxydialkylstannanes
The structural elucidation and purity assessment of dialkoxydialkylstannanes are typically

performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of dialkoxydialkylstannanes.
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¹H NMR: Provides information about the proton environments in the alkyl (R') and alkoxy (R)

groups. The chemical shifts and coupling constants are characteristic of the specific organic

moieties attached to the tin atom.

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon

skeleton of the molecule.

¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The

chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the

nature of the substituents on the tin atom. The ¹¹⁹Sn chemical shift range for organotin

compounds is vast, spanning over 5000 ppm[2]. For many organotin compounds, ¹¹⁹Sn NMR

spectroscopy is a primary tool for structural analysis in solution[2].

Table 1: Representative NMR Data for Dialkoxydialkylstannanes

Compound Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

¹¹⁹Sn NMR
(δ, ppm)

Reference

Me₃Sn(O-2,6-

tBu₂C₆H₃)
CDCl₃

Data not

specified

Data not

specified

Not specified

in search

results

[3][4]

Me₃Sn(O-2,6-

iPr₂C₆H₃)
CDCl₃

Data not

specified

Data not

specified

Not specified

in search

results

[3][4]

General

Me₃SnX
Various

J¹H-¹¹⁹Sn:

49–61 Hz

Data not

specified

Dependent

on X, solvent,

and

concentration

[3][4]

Note: Specific chemical shift values for a range of dialkoxydialkylstannanes were not readily

available in the initial search results. The table reflects the types of data typically reported.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional

groups present in the molecule. For dialkoxydialkylstannanes, the key absorption bands are:
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Sn-O stretching vibrations: These typically appear in the region of 700-400 cm⁻¹.

C-H stretching and bending vibrations: These are observed for the alkyl and alkoxy groups in

their characteristic regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, which aids in its identification. The fragmentation of organotin compounds in

mass spectrometry often involves the cleavage of the tin-carbon and tin-oxygen bonds.

Potential in Drug Development
Organotin compounds, in general, have demonstrated a wide range of biological activities,

suggesting that dialkoxydialkylstannanes could be a promising class of compounds for drug

development.

Antimicrobial and Antifungal Activity
Several organotin compounds have been reported to possess significant antibacterial and

antifungal properties. The biological activity is influenced by the nature and number of organic

groups attached to the tin atom. While specific minimum inhibitory concentration (MIC) values

for dialkoxydialkylstannanes are not extensively documented in the initial search results, the

broader class of organotin compounds has shown efficacy against various pathogens. For

instance, some organotin complexes have been studied for their anti-fungal and anti-bacterial

activities[5]. The development of new antifungal agents is crucial due to the emergence of

resistant strains of Candida species[6][7].

Table 2: Reported Biological Activities of Organotin Compounds
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Activity
Organism/Cell
Line

Compound
Type

Reported
Effect

Reference

Antibacterial

Vancomycin-

resistant

Staphylococcus

aureus (VRSA)

2,4-

diacetylphloroglu

cinol (as a

reference)

MIC of 4 mg/l [8]

Antifungal Candida spp.

1,4-dialkoxy-

naphthalen-2-

acyl imidazolium

salts

MIC of 3.125 to

6.26 μg/mL
[6][7]

Note: This table includes data for related compounds to indicate the potential of organotin

derivatives. Specific data for dialkoxydialkylstannanes needs further investigation.

Antitumor and Cytotoxic Activity
A significant area of research for organotin compounds is their potential as anticancer agents.

Many organotin(IV) compounds exhibit in vitro antitumor properties against various cancer cell

lines[9]. The general trend for cytotoxic effects is R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, with triorganotin(IV)

compounds often showing the highest activity[9]. The mechanism of action is thought to involve

interaction with DNA and the induction of apoptosis[1].

The structure-activity relationship is a key aspect of the development of organotin-based

antitumor drugs. The nature of the alkyl or aryl groups attached to the tin atom, as well as the

coordinated ligands, significantly influences the biological activity[10].
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Caption: Logical relationship for drug development potential.

Conclusion
Dialkoxydialkylstannanes are a versatile class of organotin compounds with well-established

synthetic routes and characterization methods. While their direct applications in drug

development are still an emerging area of research, the broader family of organotin compounds

has shown significant promise as antimicrobial and antitumor agents. Future research should

focus on the systematic synthesis and biological screening of a wider range of

dialkoxydialkylstannanes to elucidate their structure-activity relationships and to identify lead

compounds with therapeutic potential. The detailed experimental protocols and characterization

data provided in this guide serve as a foundational resource for researchers in this exciting

field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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